N,3-Dimethylmorphinan

Description

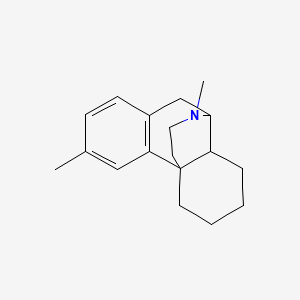

N,3-Dimethylmorphinan is a synthetic morphinan derivative characterized by methyl substitutions at the nitrogen atom (N-methyl) and the 3-position of the morphinan scaffold. Morphinan derivatives are structurally related to morphine but often exhibit modified pharmacological profiles due to substituent variations.

Properties

Molecular Formula |

C18H25N |

|---|---|

Molecular Weight |

255.4 g/mol |

IUPAC Name |

4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3 |

InChI Key |

KBEZZLAAKIIPFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of N,3-Dimethylmorphinan include:

Opioid Receptor Affinity and Selectivity

Substituents at the 3- and N-positions critically influence µ-opioid receptor (MOR) affinity:

- 3-Methoxy substitution (dextromethorphan): Reduces MOR binding (antitussive activity) but enhances σ₁ receptor interaction .

- 3-Hydroxy substitution (levorphanol): Increases MOR affinity (subnanomolar range), comparable to 14-O-methyloxymorphone .

- N-substituents : Larger groups (e.g., phenethyl, cyclopropylmethyl) reduce agonist activity and may confer antagonist properties .

This compound’s MOR affinity is hypothesized to be lower than levorphanol but higher than dextromethorphan due to steric and electronic effects of methyl groups .

Pharmacological Activity and Therapeutic Use

- Analgesia: Levorphanol (3-hydroxy-N-methylmorphinan) is 4–8x more potent than morphine due to high MOR affinity .

- Antitussive Action : Dextromethorphan (3-methoxy-N-methylmorphinan) lacks significant MOR activity but suppresses cough via σ₁ receptors .

- Addiction Liability: N-phenethyl derivatives (e.g., d-3-hydroxy-N-phenethylmorphinan) show minimal physical dependence, contrasting with N-methyl analogs like levorphanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.